Pinacyanol chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pinacyanol chloride, also known as quinaldine blue, is a cyanine dye. It is an organic cation typically isolated as the chloride or iodide salts. The compound is widely recognized for its vibrant blue color and is used in various scientific and industrial applications .

Mechanism of Action

Target of Action

Pinacyanol chloride, also known as Quinaldine Blue, is a symmetric trimethinecyanine dye . It is primarily used as a histological stain . The compound’s primary targets are bacterial polysaccharides .

Mode of Action

This compound interacts with its targets by inducing respiratory immunogenicity . It has two absorption maximums at 605nm and 550nm, which are known as α and β bands respectively .

Biochemical Pathways

The compound affects the aggregation behavior in aqueous solutions . At a concentration of 0.7 mM, H-aggregates are detected that are characterized by a broad absorption band centered at ∼511 nm . The kinetics of J-aggregation depends on the dye concentration and the route of sample preparation, but can also be enhanced by shear stress .

Pharmacokinetics

It is known that the compound forms mesoscopic h- and j-aggregates in aqueous solution . The aggregation behavior of the cationic this compound in aqueous solution is investigated using absorption and linear dichroism spectroscopies, optical microscopy, and cryogenic transmission electron microscopy (cryo-TEM) .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the induction of respiratory immunogenicity . The compound is also used in the study of bacterial polysaccharides .

Action Environment

The action of this compound is influenced by environmental factors such as the concentration of the compound and the presence of shear stress . The compound’s aggregation behavior, which is central to its mode of action, is affected by these factors .

Biochemical Analysis

Biochemical Properties

Pinacyanol chloride plays a significant role in biochemical reactions, particularly in the study of bacterial polysaccharides and as a histological stain . It interacts with various biomolecules, including nucleic acids and proteins. The dye binds to nucleic acids through intercalation, where it inserts itself between the base pairs of DNA or RNA. This interaction is primarily driven by electrostatic forces and hydrophobic interactions . Additionally, this compound has been shown to induce respiratory immunogenicity, highlighting its potential impact on immune responses .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The dye’s interaction with nucleic acids can lead to changes in gene expression, potentially affecting the transcription and translation processes. Furthermore, this compound’s ability to induce respiratory immunogenicity suggests that it may play a role in modulating immune cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The dye intercalates into nucleic acids, disrupting the normal structure and function of DNA and RNA . This intercalation can inhibit or activate specific enzymes involved in nucleic acid metabolism, leading to changes in gene expression. Additionally, this compound’s interaction with proteins may affect their stability and function, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The dye is relatively stable under standard storage conditions, but its activity may degrade over extended periods or under harsh conditions . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including alterations in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the dye may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and cellular metabolism . Toxic or adverse effects have been observed at high doses, including potential cytotoxicity and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate nucleic acid metabolism . The dye’s intercalation into nucleic acids can affect metabolic flux and metabolite levels, potentially leading to changes in cellular energy production and overall metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The dye’s localization and accumulation can be influenced by its binding affinity to nucleic acids and proteins, affecting its overall distribution within the cell .

Subcellular Localization

This compound’s subcellular localization is primarily within the nucleus, where it binds to nucleic acids . The dye’s activity and function can be influenced by its localization, with potential targeting signals or post-translational modifications directing it to specific compartments or organelles . This localization is crucial for its role in modulating gene expression and cellular metabolism .

Preparation Methods

Pinacyanol chloride is synthesized from 2-methylquinoline through a series of chemical reactions:

Quaternization: 2-methylquinoline is quaternized with ethyl chloride or ethyl iodide.

Condensation: The resulting product undergoes condensation with formaldehyde.

Oxidation: The leuco intermediate formed is then oxidized to yield this compound.

Chemical Reactions Analysis

Pinacyanol chloride undergoes several types of chemical reactions:

Oxidation: The leuco intermediate is oxidized to form the final dye.

Substitution: The compound can participate in substitution reactions, particularly with halides.

Aggregation: In aqueous solutions, this compound forms mesoscopic H- and J-aggregates.

Common reagents and conditions for these reactions include formaldehyde for condensation and various oxidizing agents for the oxidation step. The major product formed is the blue dye this compound.

Scientific Research Applications

Pinacyanol chloride has a wide range of applications in scientific research:

Histological Stain: It is widely used as a histological stain in biological studies.

Study of Bacterial Polysaccharides: The compound is used to study bacterial polysaccharides.

Electrophotography: Historically, it has been used as a sensitizer in electrophotography.

Respiratory Immunogenicity: Exposure to this compound induces respiratory immunogenicity.

Comparison with Similar Compounds

Pinacyanol chloride belongs to the class of symmetric trimethinecyanine dyes. Similar compounds include:

- 1,1’-Diethyl-2,2’-carbocyanine chloride

- 1,1’-Diethyl-4,4’-carbocyanine iodide

- 3,3’-Diethylthiacarbocyanine iodide

- 3,3’-Diethyloxacarbocyanine iodide

Compared to these compounds, this compound is unique due to its specific absorption properties and its widespread use in histological staining and electrophotography.

Properties

CAS No. |

2768-90-3 |

|---|---|

Molecular Formula |

C25H25ClN2 |

Molecular Weight |

388.9 g/mol |

IUPAC Name |

(2Z)-1-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]quinoline;chloride |

InChI |

InChI=1S/C25H25N2.ClH/c1-3-26-22(18-16-20-10-5-7-14-24(20)26)12-9-13-23-19-17-21-11-6-8-15-25(21)27(23)4-2;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

FVMNARAKYNRZID-UHFFFAOYSA-M |

SMILES |

CCN1C(=CC=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[Cl-] |

Isomeric SMILES |

CCN1/C(=C\C=C\C2=[N+](C3=CC=CC=C3C=C2)CC)/C=CC4=CC=CC=C41.[Cl-] |

Canonical SMILES |

CCN1C(=CC=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[Cl-] |

Key on ui other cas no. |

2768-90-3 |

physical_description |

Bright blue-green solid; [Merck Index] |

Pictograms |

Irritant |

Related CAS |

14124-47-1 (tosylate) 605-91-4 (iodide) |

Synonyms |

1,1'-diethyl-2,2'-carbocyanine chloride cyanine dye 9 pinacyanol pinacyanol chloride quinaldine blue quinaldine blue ethyl sulfate quinaldine blue iodide quinaldine blue tosylate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

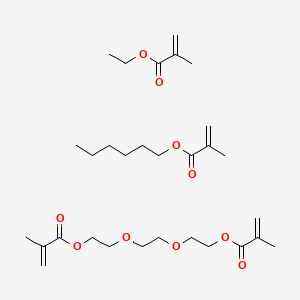

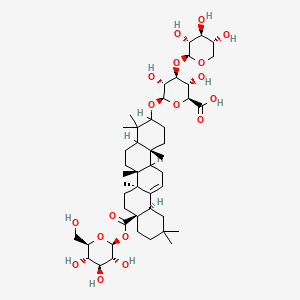

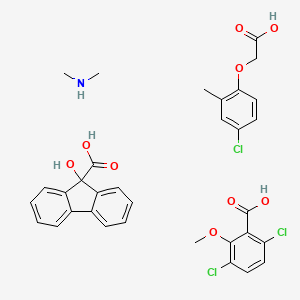

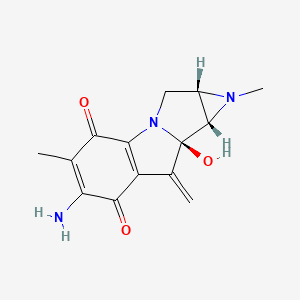

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide](/img/structure/B1214527.png)

![(2S,3R,5R,9R,10R,13R,17R)-2,3,14-trihydroxy-17-[(2S,3R)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1214538.png)